(5E)-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one
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Overview
Description
(2Z,5E)-5-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, methoxy groups, and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxy-4-[(naphthalen-1-yl)methoxy]benzaldehyde with 2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one under specific conditions to form the desired product. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as piperidine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-5-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
(2Z,5E)-5-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z,5E)-5-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- **(2Z,5E)-5-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE
- **(2Z,5E)-5-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (2Z,5E)-5-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE lies in its specific structural features, such as the combination of methoxy and naphthalene groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C29H24N2O3S |
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Molecular Weight |
480.6 g/mol |
IUPAC Name |
(5E)-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H24N2O3S/c1-19-10-13-23(14-11-19)30-29-31-28(32)27(35-29)17-20-12-15-25(26(16-20)33-2)34-18-22-8-5-7-21-6-3-4-9-24(21)22/h3-17H,18H2,1-2H3,(H,30,31,32)/b27-17+ |
InChI Key |
RISJGDNGYQCHIY-WPWMEQJKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC=CC5=CC=CC=C54)OC)/S2 |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC5=CC=CC=C54)OC)S2 |
Origin of Product |
United States |
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